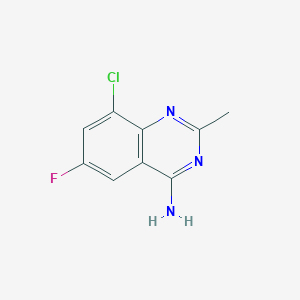
1-(3-Methyl-5-vinylpyridin-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Metil-5-vinilpiridin-2-il)azepan es un compuesto heterocíclico que presenta un anillo de azepan de siete miembros fusionado con un anillo de piridina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(3-Metil-5-vinilpiridin-2-il)azepan generalmente implica la ciclización de precursores lineales. Un método común es la expansión del anillo dearomático fotoquímico de nitroarenos, que implica la conversión del grupo nitro en un nitreno singlete bajo irradiación de luz azul. Este proceso ocurre a temperatura ambiente y transforma un marco bencenoide de seis miembros en un sistema de anillo de siete miembros . Otro enfoque implica la transposición de Beckmann de piperidonas funcionalizadas .
Métodos de Producción Industrial
La producción industrial de 1-(3-Metil-5-vinilpiridin-2-il)azepan puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos y condiciones específicos utilizados en entornos industriales a menudo son propietarios y están adaptados a las necesidades del fabricante.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-Metil-5-vinilpiridin-2-il)azepan puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el anillo de azepan en derivados más saturados.
Sustitución: El grupo vinílico puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los reactivos como los halógenos o los compuestos organometálicos se pueden utilizar para reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir derivados de azepan más saturados.
Aplicaciones Científicas De Investigación
1-(3-Metil-5-vinilpiridin-2-il)azepan tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se puede utilizar en el estudio de sistemas biológicos y como un posible compuesto principal para el descubrimiento de fármacos.
Medicina: Sus propiedades estructurales lo convierten en un candidato para el desarrollo de nuevos productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Metil-5-vinilpiridin-2-il)azepan implica su interacción con objetivos y vías moleculares específicas. El anillo de azepan del compuesto puede interactuar con receptores biológicos, enzimas u otras proteínas, lo que lleva a diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Piperidina: Un heterociclo de nitrógeno de seis miembros que se encuentra comúnmente en la química medicinal.
Pirrolidina: Un heterociclo de nitrógeno de cinco miembros que también se utiliza con frecuencia en el descubrimiento de fármacos.
Azepan: El heterociclo de nitrógeno de siete miembros padre.
Singularidad
1-(3-Metil-5-vinilpiridin-2-il)azepan es único debido a su combinación de un anillo de azepan de siete miembros con un anillo de piridina, proporcionando propiedades estructurales y electrónicas distintas. Esta singularidad lo convierte en un compuesto valioso para explorar nuevos espacios químicos y desarrollar nuevos materiales y productos farmacéuticos .
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-(5-ethenyl-3-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-10-12(2)14(15-11-13)16-8-6-4-5-7-9-16/h3,10-11H,1,4-9H2,2H3 |
Clave InChI |
BDVXDRREMARJSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCCCC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)






![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)

![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)


